molecular formula C13H17N3O3 B8709598 N1-(4-nitrobenzoyl)-2,6-dimethylpiperazine

N1-(4-nitrobenzoyl)-2,6-dimethylpiperazine

Cat. No. B8709598
M. Wt: 263.29 g/mol
InChI Key: SPPZQWDVTCDBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889667B2

Procedure details

To a stirred solution of 2,6-di-methylpiperazine (LV, 5.0 g, 43.8 mmol) in dry THF (50 mL), maintained at room temperature under an argon atmosphere, was added a solution of 2.5 M n-BuLi in THF (38.54 mL, 96.36 mmol). After the mixture was stirred for 30 min at room temperature, trimethylsilyl chloride (5.5 mL, 43.8 mmol) was added and the reaction mixture stirred for 1 h before the addition of 4-nitrobenzoyl chloride (7.8 gm, 42.05 mmol). After 10 min, the reaction mixture was quenched with MeOH and the solvents were evaporated in vacuo. The residue was purified by silica gel column chromatography to provide product LVI (10.37 gm, 90% yield):
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38.54 mL
Type
solvent
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH:4]([CH3:8])[NH:3]1.[Li]CCCC.C[Si](Cl)(C)C.[N+:19]([C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1)([O-:21])=[O:20]>C1COCC1>[N+:19]([C:22]1[CH:23]=[CH:24][C:25]([C:26]([N:3]2[CH:4]([CH3:8])[CH2:5][NH:6][CH2:7][CH:2]2[CH3:1])=[O:27])=[CH:29][CH:30]=1)([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1NC(CNC1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
38.54 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
7.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to provide product LVI (10.37 gm, 90% yield)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2C(CNCC2C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.